molecular formula C17H20ClNO2 B276682 N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine

N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine

Cat. No. B276682
M. Wt: 305.8 g/mol
InChI Key: MTHKTHABVHEUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine, commonly known as Cbz-NE, is a synthetic compound that has gained significant attention in recent years due to its potential application in scientific research. Cbz-NE belongs to a class of compounds known as selective dopamine D3 receptor antagonists, which have been implicated in various neurological and neuropsychiatric disorders.

Mechanism Of Action

The mechanism of action of Cbz-NE is not fully understood. However, it is believed to work by selectively blocking dopamine D3 receptors in the brain. By blocking these receptors, Cbz-NE may reduce the rewarding effects of drugs of abuse, thus reducing drug-seeking behavior. Additionally, Cbz-NE may have an effect on other neurotransmitter systems in the brain, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
Cbz-NE has been shown to have a number of biochemical and physiological effects. In animal studies, Cbz-NE has been found to reduce drug-seeking behavior, increase locomotor activity, and reduce anxiety-like behavior. Additionally, Cbz-NE has been found to have an effect on dopamine and serotonin levels in the brain, suggesting that it may have a role in regulating these neurotransmitter systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Cbz-NE in lab experiments is its selectivity for dopamine D3 receptors. This selectivity allows researchers to specifically target this receptor subtype without affecting other dopamine receptors. Additionally, Cbz-NE has been found to have good pharmacokinetic properties, making it suitable for use in animal studies. However, one of the limitations of using Cbz-NE in lab experiments is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its effectiveness in certain experimental paradigms.

Future Directions

There are a number of future directions for research on Cbz-NE. One area of interest is the potential use of Cbz-NE in the treatment of addiction. Further studies are needed to determine the optimal dosing and administration regimen for Cbz-NE in this context. Additionally, more research is needed to understand the mechanism of action of Cbz-NE and its effect on other neurotransmitter systems in the brain. Finally, future studies may investigate the potential use of Cbz-NE in the treatment of other neurological and neuropsychiatric disorders.

Synthesis Methods

The synthesis of Cbz-NE involves a series of chemical reactions, starting with the reaction of 3-methoxybenzyl chloride with sodium hydride to form the corresponding sodium salt. The sodium salt is then reacted with 3-chlorobenzyl alcohol in the presence of cesium carbonate to form the intermediate compound. The intermediate is then reacted with N-ethylamine in the presence of palladium on carbon to form the final product, Cbz-NE.

Scientific Research Applications

Cbz-NE has been studied extensively for its potential application in various scientific research areas. One of the most promising applications of Cbz-NE is in the field of addiction research. Cbz-NE has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential for the treatment of addiction. Additionally, Cbz-NE has been found to have potential applications in the treatment of other neurological and neuropsychiatric disorders, including schizophrenia, depression, and Parkinson's disease.

properties

Product Name

N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]ethanamine

InChI

InChI=1S/C17H20ClNO2/c1-3-19-11-13-7-8-16(17(10-13)20-2)21-12-14-5-4-6-15(18)9-14/h4-10,19H,3,11-12H2,1-2H3

InChI Key

MTHKTHABVHEUMC-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC

Origin of Product

United States

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